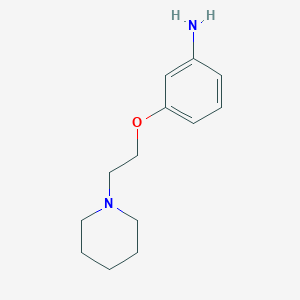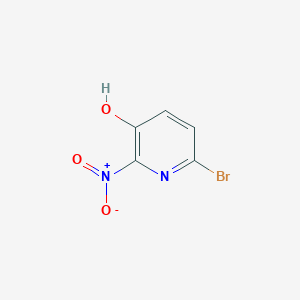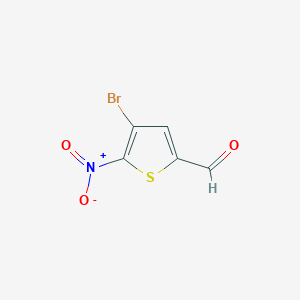
3-(2-(Piperidin-1-yl)ethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Piperidin-1-yl)ethoxy)aniline is an organic compound with the molecular formula C13H20N2O It consists of an aniline group (an aromatic amine) connected to an ethoxy chain, which is further linked to a piperidine ring
作用机制
Target of Action
3-(2-(Piperidin-1-yl)ethoxy)aniline, commonly known as EPEA, is a molecule that has been gaining attention in recent years due to its potential in various scientific and industrial applications , suggesting that EPEA may have a similar target.
Mode of Action
. These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Piperidin-1-yl)ethoxy)aniline typically involves the following steps:
Formation of the Ethoxy Chain: The ethoxy chain can be introduced through an etherification reaction, where an appropriate alcohol reacts with an aniline derivative.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the ethoxy chain through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.
A common synthetic route involves the reaction of 3-nitroaniline with 2-chloroethanol to form 3-(2-chloroethoxy)aniline, followed by reduction of the nitro group to an amine and subsequent nucleophilic substitution with piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3-(2-(Piperidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Conversion of nitroaniline to phenylenediamine.
Substitution: Formation of substituted aniline derivatives, such as nitroaniline, sulfoaniline, or halogenated aniline.
科学研究应用
3-(2-(Piperidin-1-yl)ethoxy)aniline has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of various drugs, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.
相似化合物的比较
Similar Compounds
3-(2-(Morpholin-4-yl)ethoxy)aniline: Similar structure but with a morpholine ring instead of a piperidine ring.
3-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Contains a pyrrolidine ring instead of a piperidine ring.
3-(2-(Piperazin-1-yl)ethoxy)aniline: Features a piperazine ring instead of a piperidine ring.
Uniqueness
3-(2-(Piperidin-1-yl)ethoxy)aniline is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The piperidine ring is a common pharmacophore in many drugs, making this compound valuable in drug design and development.
属性
IUPAC Name |
3-(2-piperidin-1-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRCQMIOFFBPAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620482 |
Source


|
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373824-23-8 |
Source


|
| Record name | 3-[2-(Piperidin-1-yl)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Bromo-6-fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1291306.png)













